

# Technical Support Center: Navigating the Challenges of Pyrazole-Based Compounds

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone*

CAS No.: *137890-10-9*

Cat. No.: *B159871*

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole-based compounds. This resource, designed by application scientists with extensive field experience, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to toxicity and off-target effects in your experiments. Our goal is to equip you with the knowledge and practical tools to interpret your data, make informed decisions, and advance your research with confidence.

## Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with pyrazole-based compounds.

Q1: My pyrazole-based compound is showing significant cytotoxicity in my cell-based assays, even at low concentrations. How can I determine if this is an on-target or off-target effect?

A1: Differentiating between on-target and off-target toxicity is a critical first step.<sup>[1]</sup> An on-target effect is an adverse outcome resulting from the modulation of the intended therapeutic target, while an off-target effect is caused by interactions with other unintended biomolecules.<sup>[1]</sup>

A systematic approach to distinguish between these is crucial:

- **Target Engagement Assays:** First, confirm that your compound is engaging with its intended target in the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.<sup>[2][3]</sup>
- **Structure-Activity Relationship (SAR) Analysis:** Synthesize and test analogs of your compound with varying potency against the primary target. If the cytotoxicity correlates with the on-target potency across these analogs, it's more likely to be an on-target effect.
- **Target Knockdown/Knockout Models:** If available, use cell lines where your target of interest is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the cytotoxicity is significantly reduced in these cells compared to the wild-type, it strongly suggests on-target toxicity.
- **Rescue Experiments:** Overexpression of the target protein may rescue the cells from the compound's cytotoxic effects, further indicating on-target activity.

Q2: I have observed unexpected phenotypic changes in my cells upon treatment with a pyrazole-based kinase inhibitor. How can I identify potential off-target interactions?

A2: Unexpected phenotypes are often a sign of off-target activities. A systematic approach to identify these interactions is essential for accurate interpretation of your results.

- **Kinome Profiling:** Since many pyrazole-based compounds are designed as kinase inhibitors, performing a kinome-wide selectivity screen is a highly effective method to identify off-target kinases.<sup>[4][5][6][7]</sup> Commercial services are available that can screen your compound against a large panel of kinases.
- **Chemoproteomics:** Techniques like kinobead-based chemoproteomics can provide a broad overview of the kinases that interact with your compound in a cellular lysate.<sup>[4][6]</sup>

- **Computational Prediction:** In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-target interactions based on the structure of your compound and known protein binding sites.[8]

Q3: Are there any known common off-target liabilities associated with the pyrazole scaffold?

A3: The pyrazole ring itself is a versatile scaffold found in many approved drugs and is not inherently associated with a single, universal off-target liability.[2][9] However, the overall structure and substituents of a pyrazole-based compound determine its selectivity profile. For instance, pyrazole-containing kinase inhibitors can sometimes exhibit cross-reactivity with other kinases due to the conserved nature of the ATP-binding pocket.[5] It is crucial to assess the selectivity of each new pyrazole compound on a case-by-case basis.

Q4: My pyrazole compound has poor solubility, which is affecting the reproducibility of my experiments. What can I do?

A4: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are a few strategies:

- **Formulation:** Experiment with different formulations, such as using co-solvents (e.g., DMSO, ethanol) or excipients. Be mindful of the final solvent concentration in your assays, as high concentrations can have independent cytotoxic effects.
- **Salt Forms:** If your compound has ionizable groups, preparing a salt form can significantly improve solubility.
- **Structural Modification:** In the long term, medicinal chemistry efforts can focus on introducing polar functional groups to the pyrazole scaffold to enhance solubility. However, any modification should be carefully evaluated for its impact on target potency and selectivity.

## Troubleshooting Guides

This section provides more detailed, step-by-step guidance for addressing specific experimental issues.

## Guide 1: Investigating and Mitigating Off-Target Effects of Pyrazole-Based Kinase Inhibitors

You've developed a promising pyrazole-based kinase inhibitor, but you suspect off-target effects are complicating your results. This guide will walk you through a systematic approach to identify and address these issues.

### Step 1: Quantify the Selectivity Profile with Kinome Scanning

The first step is to understand the broader interaction landscape of your compound.

- Experimental Protocol: In Vitro Kinase Profiling
  - Compound Preparation: Prepare a stock solution of your pyrazole compound at a high concentration (e.g., 10 mM in 100% DMSO).
  - Assay Concentration: Select a suitable screening concentration. A common starting point is 1  $\mu$ M.
  - Kinase Panel Selection: Choose a kinase panel that is broad enough to cover the human kinome. Several commercial vendors offer panels of varying sizes.
  - Assay Principle: Most kinase profiling assays are based on measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction.<sup>[9][10]</sup> Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and broad dynamic range.<sup>[5]</sup>
  - Data Analysis: The results are typically presented as the percentage of kinase activity remaining in the presence of your compound. A lower percentage indicates stronger inhibition.
- Interpreting the Data:
  - Primary Target Inhibition: Confirm that your compound inhibits the intended target as expected.

- Off-Target Hits: Identify any other kinases that are significantly inhibited. A common threshold for a "hit" is >80% inhibition at the screening concentration.
- Selectivity Score: Calculate a selectivity score (S-score) to quantify the overall selectivity of your compound. One common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.<sup>[11]</sup> A lower S-score indicates higher selectivity.

#### Troubleshooting Kinase Profiling:

Problem	Possible Cause	Solution
No inhibition of the primary target	Compound instability, incorrect concentration, or inactive compound.	Verify compound identity and purity. Prepare fresh stock solutions. Confirm the activity of the kinase with a known control inhibitor.
High number of off-target hits	Compound promiscuity or assay artifacts.	Re-test at a lower concentration to determine the IC <sub>50</sub> for the most potent off-targets. Consider orthogonal assays to confirm off-target interactions.
Variability between replicates	Poor compound solubility, pipetting errors, or assay instability.	Ensure complete solubilization of the compound. Use automated liquid handlers for better precision. Check the stability of the assay reagents.

#### Step 2: Validate Off-Target Engagement in a Cellular Context with CETSA

An in vitro kinase assay identifies biochemical interactions, but it's crucial to confirm that these interactions occur within a cell.

- Experimental Workflow: Cellular Thermal Shift Assay (CETSA)



[Click to download full resolution via product page](#)

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

- Detailed Protocol: CETSA
  - Cell Treatment: Incubate cultured cells with your pyrazole compound at a desired concentration (e.g., 10x the cellular EC<sub>50</sub>) or with a vehicle control for a defined period (e.g., 1-2 hours).[2]
  - Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[3]
  - Lysis and Centrifugation: After heating, lyse the cells (e.g., with a suitable lysis buffer or by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.[2][3]
  - Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of your target protein and suspected off-target proteins using a specific detection method, such as Western blotting or an immunoassay.[3]
  - Data Analysis: For each protein, plot the amount of soluble protein as a function of temperature. The resulting "melting curve" will show a decrease in soluble protein as the temperature increases. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the protein.

Troubleshooting CETSA:

Problem	Possible Cause	Solution
No thermal shift for the primary target	Insufficient compound concentration or cell permeability. The protein may not be stable enough to show a clear melting curve.	Increase compound concentration or incubation time. Optimize the heating gradient and duration. Use a different lysis method.
Inconsistent melt curves	Uneven heating, incomplete cell lysis, or variability in protein quantification.	Ensure the thermal cycler provides uniform heating. Optimize the lysis buffer and procedure.[2] Use a reliable and sensitive protein detection method.
Ligand-induced suppression of antibody recognition	The compound binding alters the epitope for the antibody.	Test multiple antibodies that recognize different epitopes on the target protein.[2]

### Step 3: Mitigate Off-Target Effects through Medicinal Chemistry

Once off-target interactions are confirmed, medicinal chemistry can be employed to improve selectivity.

- Structure-Activity Relationship (SAR) for Selectivity:
  - Exploit Structural Differences: Even within the highly conserved ATP-binding pocket, there are subtle differences between kinases. Analyze the crystal structures of your on-target and off-target kinases (if available) to identify unique residues or pockets that can be exploited.
  - Introduce Steric Hindrance: Adding bulky substituents to your pyrazole scaffold can create steric clashes with residues in the off-target kinase's binding site while being accommodated by the on-target kinase.
  - Modify H-Bonding Patterns: Altering the hydrogen bond donor/acceptor pattern of your molecule can disrupt its binding to off-target kinases while maintaining or improving its affinity for the intended target.

## Guide 2: Assessing and Troubleshooting Mitochondrial Toxicity

You've observed a decrease in cell viability that is not explained by on- or off-target kinase inhibition. Mitochondrial toxicity is a potential cause.

### Step 1: Screen for Mitochondrial Dysfunction with the Seahorse XF Mito Toxicity Test

The Agilent Seahorse XF Analyzer is a powerful tool for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR). The Mito Toxicity Test is a specific assay designed to identify compounds that impair mitochondrial respiration.<sup>[12][13][14][15]</sup>

- Experimental Workflow: Seahorse XF Mito Toxicity Test



[Click to download full resolution via product page](#)

Caption: Seahorse XF Mito Toxicity Test Workflow.

- Detailed Protocol: Seahorse XF Mito Toxicity Test
  - Cell Seeding: Seed your cells in a Seahorse XF cell culture microplate at an optimized density. Allow the cells to adhere and form a monolayer.
  - Compound Treatment: Treat the cells with a range of concentrations of your pyrazole compound for a predetermined time (e.g., 24 hours).
  - Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator. Hydrate the sensor cartridge with the Seahorse XF Calibrant.<sup>[16][17]</sup>
  - Seahorse XF Analyzer Run: Load the sensor cartridge with the mitochondrial stressors (Oligomycin, FCCP, and Rotenone/Antimycin A) and place the cell plate in the Seahorse XF Analyzer. The instrument will measure the OCR before and after the injection of each stressor.<sup>[18]</sup>

- Data Analysis: The Seahorse software will generate a profile of OCR over time. The key parameters to analyze are:
  - Basal Respiration: The initial OCR before any injections.
  - ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
  - Maximal Respiration: The OCR after FCCP injection.
  - Spare Respiratory Capacity: The difference between maximal and basal respiration.

## Interpreting Seahorse Data for Mitochondrial Toxicity:

Observation	Interpretation	Potential Mechanism
Decreased basal and maximal respiration	General impairment of mitochondrial respiration	Inhibition of electron transport chain (ETC) complexes, substrate transport, or the TCA cycle.
Increased basal respiration, decreased maximal respiration	Mitochondrial uncoupling	Disruption of the mitochondrial membrane potential, causing the ETC to work harder without producing ATP.
No change in basal respiration, but decreased maximal respiration	Reduced spare respiratory capacity	The mitochondria are functioning at their maximum capacity under basal conditions and cannot respond to increased energy demand.

## Troubleshooting the Seahorse XF Mito Toxicity Test:

Problem	Possible Cause	Solution
Low OCR readings	Low cell number, unhealthy cells, or instrument issues.	Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Check the instrument calibration and sensor cartridge.
Poor response to mitochondrial stressors	Incorrect drug concentrations, unhealthy cells, or cell type-specific differences.	Optimize the concentrations of oligomycin and FCCP for your specific cell type. <sup>[12]</sup> Ensure cells are healthy.
High well-to-well variability	Uneven cell seeding, edge effects, or pipetting errors.	Use proper cell seeding techniques to ensure a uniform monolayer. Avoid using the outer wells of the plate. Use automated liquid handlers if possible.

## Guide 3: Investigating the Potential for Reactive Metabolite Formation

Some drug-induced toxicities are caused by the formation of reactive metabolites that can covalently bind to cellular macromolecules.

### Step 1: In Vitro Reactive Metabolite Trapping

This approach uses trapping agents to capture and identify reactive metabolites formed during in vitro metabolism studies.

- Experimental Protocol: Glutathione (GSH) Trapping
  - Incubation: Incubate your pyrazole compound with human liver microsomes (or other metabolic systems) and a trapping agent, most commonly glutathione (GSH).<sup>[19][20]</sup>

- Analysis: After the incubation, analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
- Identification: Look for the mass of your parent compound plus the mass of GSH (or a fragment thereof) to identify potential GSH adducts.

#### Interpreting the Results:

- Presence of GSH Adducts: The detection of GSH adducts suggests that your compound is being metabolized to a reactive electrophilic species.
- Structural Elucidation: Further MS/MS fragmentation analysis can help to identify the site on your molecule where GSH has attached, providing valuable information about the structure of the reactive metabolite.

#### Step 2: Mitigating Reactive Metabolite Formation through Structural Modification

If reactive metabolite formation is confirmed, medicinal chemistry can be used to block the metabolic "hotspots."

- SAR for Reduced Bioactivation:
  - Deuteration: Replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the rate of metabolism (the kinetic isotope effect) and reduce the formation of reactive metabolites.
  - Electron-Withdrawing Groups: Introducing electron-withdrawing groups near a site of potential oxidation can make the position less susceptible to metabolism.
  - Blocking Groups: Introducing a stable, bulky group at a metabolic hotspot can sterically hinder the metabolic enzymes from accessing that site.

By following these structured troubleshooting guides, you can systematically investigate and address the common challenges of toxicity and off-target effects associated with pyrazole-based compounds, leading to the development of safer and more effective therapeutic candidates.

## References

- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. *Nature Protocols*, 9(9), 2100–2122. [[Link](#)]
- BMG LABTECH. (2020). Kinase assays. [[Link](#)]
- Reay, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. *Platelets*, 1-10. [[Link](#)]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [[Link](#)]
- Golkowski, M., et al. (2022). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. *Molecular Omics*, 18(4), 324-335. [[Link](#)]
- Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. [[Link](#)]
- Agilent. (n.d.). Agilent Seahorse XF Mito Tox Assay Kit User Guide. [[Link](#)]
- Alam, M. S., & Yar, M. S. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. *European Journal of Medicinal Chemistry*, 125, 1088-1115. [[Link](#)]
- Zhang, M., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). *Molecules*, 26(16), 4938. [[Link](#)]
- Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2012). Detecting reactive drug metabolites for reducing the potential for drug toxicity. *Expert Opinion on Drug Metabolism & Toxicology*, 8(6), 703-718. [[Link](#)]
- Alam, M. S., & Yar, M. S. (2016). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. *European journal of medicinal chemistry*, 120, 236-267. [[Link](#)]

- Bailly, C., et al. (2020). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [[Link](#)]
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [[Link](#)]
- Agilent. (n.d.). Agilent Seahorse XF Mito Tox Assay Kit. [[Link](#)]
- van den Bosch, T., et al. (2016). Kinome Profiling. Methods in Molecular Biology, 1355, 121-140. [[Link](#)]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [[Link](#)]
- ResearchGate. (n.d.). Troubleshooting of SeaHorse assay. [[Link](#)]
- Dalvie, D. (2016). Dealing with Reactive Metabolites in Drug Discovery. American Chemical Society. [[Link](#)]
- Gaetani, M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 895393. [[Link](#)]
- Agilent. (2022). Agilent Seahorse XF Mito Tox Assay Kit Video. YouTube. [[Link](#)]
- Niepel, M., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [[Link](#)]
- CDD Vault. (2023). SAR: Structure Activity Relationships. [[Link](#)]
- Bio-protocol. (2024). Cancer Biology - Protein. [[Link](#)]
- Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. [[Link](#)]
- YouTube. (2023). Technical Tips and Overview of the Seahorse XFp Mito Stress Test and ATP Rate Assay Made with Clip. [[Link](#)]
- Agilent. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. [[Link](#)]

- Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [\[Link\]](#)
- Baillie, T. A., & Rettie, A. E. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 10(4), 259-274. [\[Link\]](#)
- Oncolines B.V. (2024). Kinome Profiling. [\[Link\]](#)
- Lu, J., et al. (2012). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 40(2), 245-251. [\[Link\]](#)
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of different heterocyclic compounds. [\[Link\]](#)
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [\[Link\]](#)
- KINOMEScan. (n.d.). KINOMEScan® Kinase Profiling Platform. [\[Link\]](#)
- Boettcher, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinases as Drug Targets, 1-48. [\[Link\]](#)
- Li, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5739. [\[Link\]](#)
- Agilent. (n.d.). XF 96 Training Manual. [\[Link\]](#)
- Collaborative Drug Discovery. (2023). SAR: Structure Activity Relationships. [\[Link\]](#)
- Dalvie, D. (2014). Practical approaches to resolving reactive metabolite liabilities in early discovery. Journal of medicinal chemistry, 57(11), 4513-4533. [\[Link\]](#)
- HMS LINCS Project. (2018). KINOMEScan data. [\[Link\]](#)
- Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [\[Link\]](#)

- Agilent. (n.d.). A Customized XF Workflow for Detection and Characterization of Mitochondrial Toxicity. [[Link](#)]
- ResearchGate. (n.d.). Current Perspectives on Pyrazole Scaffolds and Their Potential Impact on Alzheimer's Disease. [[Link](#)]
- Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [[pubs.rsc.org](https://pubs.rsc.org)]
2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
3. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
4. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
5. [worldwide.promega.com](https://worldwide.promega.com) [[worldwide.promega.com](https://worldwide.promega.com)]
6. Kinome Profiling - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
7. Kinome Profiling - Oncolines B.V. [[oncolines.com](https://oncolines.com)]
8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
9. [bmglabtech.com](https://bmglabtech.com) [[bmglabtech.com](https://bmglabtech.com)]
10. [reactionbiology.com](https://reactionbiology.com) [[reactionbiology.com](https://reactionbiology.com)]
11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
12. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]
13. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]

- [14. youtube.com \[youtube.com\]](#)
- [15. agilent.com \[agilent.com\]](#)
- [16. biotech.cornell.edu \[biotech.cornell.edu\]](#)
- [17. cpu.edu.cn \[cpu.edu.cn\]](#)
- [18. agilent.com \[agilent.com\]](#)
- [19. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. creative-biolabs.com \[creative-biolabs.com\]](#)
- To cite this document: BenchChem. [Technical Support Center: Navigating the Challenges of Pyrazole-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b159871/docs#technical-support-center-navigating-the-challenges-of-pyrazole-based-compounds\]](https://www.benchchem.com/product/b159871/docs#technical-support-center-navigating-the-challenges-of-pyrazole-based-compounds)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check